2-Bromo-9,9-diethylfluorene
Overview
Description
2-Bromo-9,9-diethylfluorene is a fluorene derivative . It shows π-electron conjugation, has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9-diethylfluorene is C17H17Br . The exact molecular structure is not found in the search results.Physical And Chemical Properties Analysis
2-Bromo-9,9-diethylfluorene is a solid substance . It has a melting point of 52.0 to 56.0 °C and a boiling point of 163°C/2mmHg . It is soluble in toluene .Scientific Research Applications
Synthesis of Novel Compounds
- A series of new 9,9‐diethylfluorenes with side-arms bearing heterocyclic groups were synthesized based on 2,4,7‐tris(bromomethyl)‐9,9‐diethylfluorene. These compounds have potential as artificial receptors for different substrates, similar to known receptors with a benzene or biphenyl core (Seidel & Mazik, 2020).
Applications in Organic Light Emitting Diodes (OLEDs)
- 4-Bromo-9,9'-spirobifluorene was synthesized and used to create oligo-9,9'-spirobifluorenes for use as full-hydrocarbon host material in phosphorescent OLEDs, showing efficiencies up to 12.6% and 10.5% for green and red electrophosphorescence, respectively (Jiang et al., 2009).
Electron Injection in PLEDs
- Cationic water-soluble polyfluorene derivatives were synthesized for use as electron injecting layers in polymer light emitting diodes. The presence of these materials significantly enhanced the electroluminescence efficiency of the devices (Oh et al., 2007).
Stability and Photoluminescence
- Poly(9,9-dialkylfluorene-2,7-diyl) derivatives end-capped with 2-fluorenyl, 9,9-di-n-hexyl-2-fluorenyl, and 9-fluorenone-2-yl substituents were studied for their fluorescence stability, which was found to be better for those end-capped with 2-bromo-9,9-di-n-hexylfluorene (Lee et al., 1999).
Synthesis of Fluorescent Compounds
- 2-Bromo-9,9'-spirobifluorene was used to synthesize 9,9'-Spirobi[fluoren]-7-yldiphenylphosphine, demonstrating the versatility of fluorene derivatives in creating novel fluorescent compounds (Feng-b, 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-9,9-diethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPGCTYMKCLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478034 | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-diethylfluorene | |
CAS RN |
287493-15-6 | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9,9-diethylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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